REACTION_CXSMILES
|
[N+:1]([O-:4])([O-])=[O:2].[Na+].[Br:6][C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=1[Cl:15])[CH:10]=[O:11]>S(=O)(=O)(O)O>[Br:6][C:7]1[C:14]([Cl:15])=[CH:13][C:12]([N+:1]([O-:4])=[O:2])=[C:9]([CH:8]=1)[CH:10]=[O:11] |f:0.1|
|
Name
|
|
Quantity
|
6.25 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=O)C=CC1Cl
|
Name
|
ice water
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
2.66 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 7 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated solids were filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give a powder
|
Type
|
CUSTOM
|
Details
|
Recrystallization of this material
|
Type
|
ADDITION
|
Details
|
from the mixture of isopropanol and water (2:1)
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC(=C(C=O)C1)[N+](=O)[O-])Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: PERCENTYIELD | 51.5% | |
YIELD: CALCULATEDPERCENTYIELD | 47.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |